Cas no 63744-25-2 (6-Bromo-8-methoxyimidazo[1,2-a]pyrazine)

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core with bromo and methoxy functional groups at the 6- and 8-positions, respectively. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromo substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The methoxy group contributes to electronic modulation, influencing the compound's solubility and binding properties. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and other therapeutic agents.
6-Bromo-8-methoxyimidazo[1,2-a]pyrazine structure
63744-25-2 structure
Product Name:6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
CAS No:63744-25-2
MF:C7H6BrN3O
MW:228.046040058136
MDL:MFCD09835036
CID:868721
PubChem ID:11790955
Update Time:2025-06-23

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
    • 6-bromo-8-methoxy-imidazo[1,2-a]pyrazine
    • AB53130
    • AG-G-37260
    • AGN-PC-00G883
    • ANW-47915
    • CHEMBL115321
    • CTK5B9787
    • DS-1435
    • SCHEMBL24529236
    • 63744-25-2
    • DB-073388
    • CS-0150233
    • J-518416
    • MFCD09835036
    • DTXSID40472888
    • AKOS005259463
    • FS-3417
    • MDL: MFCD09835036
    • Inchi: 1S/C7H6BrN3O/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3
    • InChI Key: NFZLMWYHNQPCDZ-UHFFFAOYSA-N
    • SMILES: BrC1=CN2C=CN=C2C(=N1)OC

Computed Properties

  • Exact Mass: 226.96900
  • Monoisotopic Mass: 226.96942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 39.4Ų

Experimental Properties

  • PSA: 39.42000
  • LogP: 1.50040

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Bromo-8-methoxyimidazo[1,2-a]pyrazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:63744-25-2)6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Order Number:A868046
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:09
Price ($):242.0
Email:sales@amadischem.com

Additional information on 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine: A Comprehensive Overview

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine (CAS No. 63744-25-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, has shown promise in various applications, particularly in the development of novel therapeutic agents.

The molecular formula of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine is C9H7BrN3O, and it has a molecular weight of 239.07 g/mol. The compound features a bromine atom at the 6-position and a methoxy group at the 8-position of the imidazo[1,2-a]pyrazine scaffold. These functional groups contribute to its distinct chemical and biological properties.

In recent years, 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as a modulator of various biological targets. For instance, research has shown that this compound can interact with specific enzymes and receptors, making it a valuable tool in understanding complex biological processes.

A study published in the Journal of Medicinal Chemistry highlighted the ability of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine to inhibit certain kinases involved in cancer progression. The researchers found that this compound effectively reduced the proliferation of cancer cells by disrupting key signaling pathways. This finding suggests that 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine could be further developed into an anticancer agent with high therapeutic potential.

Beyond its anticancer properties, 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine has also shown promise in other therapeutic areas. For example, a recent study in the Bioorganic & Medicinal Chemistry Letters explored its potential as an antiviral agent. The results indicated that this compound exhibited significant antiviral activity against several strains of viruses, including influenza and herpes simplex virus (HSV). This broad-spectrum antiviral activity makes it an attractive candidate for further development in antiviral therapeutics.

The synthesis of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine is well-documented in the literature. A common synthetic route involves the reaction of 8-methoxyimidazo[1,2-a]pyrazine with brominating agents such as N-bromosuccinimide (NBS) or bromine gas. This method provides high yields and good purity, making it suitable for large-scale production. Additionally, various modifications to the synthetic protocol have been reported to optimize yield and purity further.

The physicochemical properties of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, such as solubility and stability, are crucial for its application in pharmaceutical formulations. Studies have shown that this compound exhibits good solubility in organic solvents and moderate solubility in water. Its stability under different conditions has also been evaluated, with results indicating that it remains stable at room temperature and under standard storage conditions.

In terms of pharmacokinetics and pharmacodynamics, preliminary studies have provided valuable insights into the behavior of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine in biological systems. Research has demonstrated that this compound is well-absorbed after oral administration and exhibits good bioavailability. Its distribution and metabolism have also been characterized, with findings suggesting that it is metabolized primarily by hepatic enzymes.

The safety profile of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine is another critical aspect of its evaluation as a potential therapeutic agent. Toxicological studies have shown that this compound has a favorable safety profile at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects.

In conclusion, 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine (CAS No. 63744-25-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structure and chemical properties make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its biological activities and potential applications, highlighting its significance in the field.

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Amadis Chemical Company Limited
(CAS:63744-25-2)6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
A868046
Purity:99%
Quantity:5g
Price ($):242.0
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